tert-Butyl 7-bromoisoquinoline-3-carboxylate tert-Butyl 7-bromoisoquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432894
InChI: InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3
SMILES:
Molecular Formula: C14H14BrNO2
Molecular Weight: 308.17 g/mol

tert-Butyl 7-bromoisoquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17432894

Molecular Formula: C14H14BrNO2

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-bromoisoquinoline-3-carboxylate -

Specification

Molecular Formula C14H14BrNO2
Molecular Weight 308.17 g/mol
IUPAC Name tert-butyl 7-bromoisoquinoline-3-carboxylate
Standard InChI InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3
Standard InChI Key GVVWBTMTBVQTOF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=NC=C2C=C(C=CC2=C1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

tert-Butyl 7-bromoisoquinoline-3-carboxylate belongs to the isoquinoline family, a class of bicyclic heteroaromatic compounds. The isoquinoline core consists of a benzene ring fused to a pyridine ring, with the bromine atom occupying the 7-position and the tert-butyl carboxylate group at the 3-position. Key structural identifiers include:

  • IUPAC Name: tert-butyl 7-bromoisoquinoline-3-carboxylate

  • Canonical SMILES: CC(C)(C)OC(=O)C₁=NC=C₂C=C(C=CC₂=C₁)Br

  • InChIKey: GVVWBTMTBVQTOF-UHFFFAOYSA-N

The tert-butyl group enhances steric bulk and stability, while the bromine atom facilitates electrophilic substitution and cross-coupling reactions.

PropertyValue
Molecular FormulaC₁₄H₁₄BrNO₂
Molecular Weight308.17 g/mol
Topological Polar Surface Area45.4 Ų (estimated)
LogP (Lipophilicity)~3.2 (predicted)

The ester group contributes to moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

Synthesis and Preparation

Synthetic Pathways

The synthesis of tert-butyl 7-bromoisoquinoline-3-carboxylate typically involves multi-step protocols, as detailed below:

Isoquinoline Ring Formation

The isoquinoline core is constructed via the Bischler-Napieralski reaction, where β-phenylethylamides undergo cyclodehydration using phosphoryl chloride (POCl₃) or similar reagents. For example, reaction of N-acetyl-β-phenylethylamine with POCl₃ yields 3,4-dihydroisoquinoline, which is subsequently oxidized to isoquinoline.

Bromination at C7

Electrophilic bromination introduces the bromine atom at the 7-position. This step often employs bromine (Br₂) or N-bromosuccinimide (NBS) in a non-aqueous solvent (e.g., CCl₄ or DCM) under controlled conditions. Regioselectivity is achieved due to the directing effects of the existing substituents and the aromatic system’s electronic profile.

Esterification at C3

The carboxylic acid group at C3 is esterified with tert-butanol using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or via acid-catalyzed Fischer esterification. This step requires anhydrous conditions to prevent hydrolysis of the ester.

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-bromination) and ensuring regioselectivity. Recent advances in flow chemistry and catalytic systems have improved yields (>70% in optimized protocols) and purity (>95% by HPLC).

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The C7 bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For instance, reaction with piperazine in DMF at 80°C yields 7-piperazinylisoquinoline derivatives, which are pharmacologically relevant scaffolds.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Heck). Coupling with arylboronic acids generates biaryl systems, expanding applications in material science and drug discovery.

Ester Hydrolysis

Under acidic or basic conditions, the tert-butyl ester hydrolyzes to 7-bromoisoquinoline-3-carboxylic acid. This reaction is critical for generating water-soluble derivatives or further functionalizing the carboxylate group.

Applications in Research

Pharmaceutical Intermediates

The compound’s scaffold is integral to synthesizing kinase inhibitors and antipsychotic agents. For example, its derivatives have been explored as JAK2 inhibitors for treating myeloproliferative disorders.

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and porosity, relevant for gas storage and catalysis.

Biological Probes

Fluorescent tagging at the C3 position enables use in cellular imaging studies, leveraging isoquinoline’s innate fluorescence properties.

Future Directions

Synthetic Methodology

Developing enantioselective bromination protocols could yield chiral derivatives for asymmetric catalysis.

Biomedical Applications

Ongoing studies aim to exploit its scaffold in targeted cancer therapies, particularly PARP and HDAC inhibitors.

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